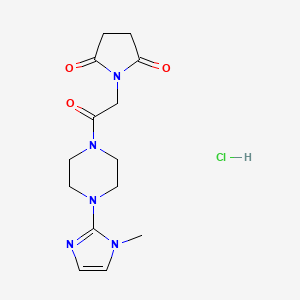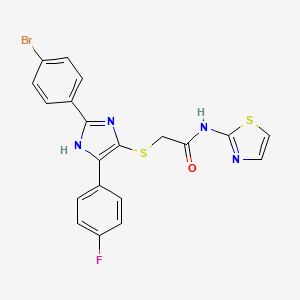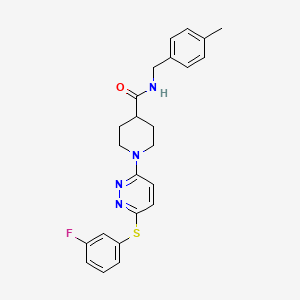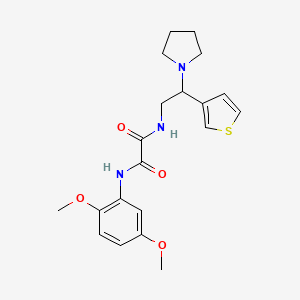
1-(2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with several functional groups, including an imidazole ring, a piperazine ring, and a pyrrolidinedione group. These groups are common in many biologically active compounds and pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the imidazole ring might be formed through a condensation reaction, while the piperazine ring could be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of nitrogen in the imidazole and piperazine rings would likely result in these rings being planar. The pyrrolidinedione group would also contribute to the overall polarity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the imidazole ring is aromatic and therefore relatively stable, but it can act as a nucleophile in certain conditions. The piperazine ring can also participate in various reactions, such as acylation or alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms and the pyrrolidinedione group would likely make the compound quite polar, affecting its solubility in different solvents .Scientific Research Applications
Synthesis and Anticancer Evaluation
The efficient synthesis of piperazine-2,6-dione derivatives, including those similar to the compound , has been explored for their potential anticancer activity. These derivatives have been synthesized and evaluated against various cancer cell lines, demonstrating significant anticancer potential. The synthesis process involves the condensation of iminodiacetic acid with various amines, followed by condensation with 1H-indole-2-carboxylic acid, yielding piperazine-2,6-dione derivatives with good yields. The anticancer activity of these derivatives highlights their potential as therapeutic agents in cancer treatment (Kumar et al., 2013).
Anticonvulsant Activity
A series of 1,3-substituted pyrrolidine-2,5-dione derivatives have been synthesized and evaluated for their anticonvulsant properties. These compounds have demonstrated potential as anticonvulsant agents, with certain derivatives showing a more beneficial protective index than well-known antiepileptic drugs. This suggests a promising avenue for the development of new anticonvulsant medications (Rybka et al., 2017).
Antioxidant Properties
The synthesis and evaluation of imidazolopyrazole derivatives for their antioxidant properties have been investigated. Certain compounds in this category have shown promising antioxidant activities, which can be leveraged for therapeutic applications, particularly in conditions where oxidative stress plays a significant role (Gouda, 2012).
Inhibitors of Lipid Peroxidation
Compounds structurally similar to the one have been explored as potent inhibitors of lipid peroxidation, a critical factor in various pathological conditions. These inhibitors have shown significant efficacy in preventing lipid peroxidation, suggesting their utility in therapeutic applications aimed at mitigating oxidative stress-related damage (Braughler et al., 1987).
Mechanism of Action
Safety and Hazards
Future Directions
Future research could explore the potential biological activity of this compound, as well as methods for optimizing its synthesis. The functional groups present in the molecule suggest that it could have a range of biological activities, making it a potentially interesting target for drug discovery .
properties
IUPAC Name |
1-[2-[4-(1-methylimidazol-2-yl)piperazin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3.ClH/c1-16-5-4-15-14(16)18-8-6-17(7-9-18)13(22)10-19-11(20)2-3-12(19)21;/h4-5H,2-3,6-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMPKYIFWLFUPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C(=O)CN3C(=O)CCC3=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[4-(Aminomethyl)phenyl]methyl}piperidine-4-carboxamide](/img/structure/B2977322.png)
![N-cyclopropyl-1-[(E)-2-phenylethenyl]sulfonyl-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide](/img/structure/B2977324.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2977325.png)

![2-adamantanyl-N-isoxazolo[5,4-b]pyridin-3-ylacetamide](/img/structure/B2977329.png)


![5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-4-carboxylic acid](/img/structure/B2977334.png)
methanone](/img/structure/B2977335.png)
![N-(2H-1,3-benzodioxol-5-yl)-1-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}piperidine-4-carboxamide](/img/structure/B2977337.png)


![Ethyl 2-(2,5-dichlorothiophene-3-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2977344.png)
